molecular formula C16H21NO3 B2877901 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone CAS No. 1396625-64-1

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone

Cat. No.: B2877901
CAS No.: 1396625-64-1
M. Wt: 275.348
InChI Key: RIPGRVSYAZYDGP-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both spiro and methanone groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone typically involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with o-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and maximize output.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related compound with a similar spirocyclic structure but lacking the o-tolylmethanone group.

    (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone: Another derivative with different substituents on the methanone group.

Uniqueness

The uniqueness of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone lies in its specific combination of spirocyclic and methanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-6-4-5-7-13(12)14(18)17-8-16(9-17)10-19-15(2,3)20-11-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPGRVSYAZYDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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